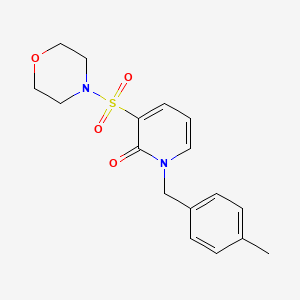

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-14-4-6-15(7-5-14)13-18-8-2-3-16(17(18)20)24(21,22)19-9-11-23-12-10-19/h2-8H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGWQGIPNQIFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-methylbenzyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl group is then introduced via a sulfonylation reaction using morpholine and a suitable sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the morpholinosulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Findings:

Substituent Impact on Bioactivity: The morpholinosulfonyl group in the target compound may confer improved solubility and target engagement compared to halogenated analogs (e.g., 3-chlorophenyl in compound 74) . Anti-allodynic activity in compounds 73 and 74 highlights the importance of aryl/heteroaryl groups at the 3-position and phenylamino at the 5-position . 4-Hydroxy-6-methylpyridin-2(1H)-one serves as a critical intermediate for HIV inhibitors, suggesting that hydroxy and methyl groups at specific positions enhance binding to viral enzymes .

Synthetic Methodologies: The target compound’s morpholinosulfonyl group likely requires sulfonylation using morpholine sulfonyl chloride under controlled conditions, akin to methods in . Suzuki-Miyaura coupling (used in compound 73) and boronic acid cross-coupling (compound 74) are versatile for introducing aryl groups, but regioselectivity depends on catalyst systems . Trifluoromethylation (compound in ) often employs Cu(I) or Pd catalysts, contrasting with the milder conditions needed for morpholinosulfonyl introduction.

Morpholinosulfonyl substituents reduce crystallinity, enhancing formulation flexibility relative to hydroxy-substituted derivatives (e.g., compound 73) .

Biological Activity

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 348.4 g/mol

- CAS Number : 1251627-77-6

The biological activity of 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, potentially altering various biochemical pathways. Research indicates that the sulfonamide functional group enhances its binding affinity and selectivity towards biological targets, making it a valuable candidate for further investigation in therapeutic applications .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. For instance, the compound's structure facilitates interactions with bacterial enzymes, disrupting their function .

Antiparasitic Activity

Research has also explored the antiparasitic effects of 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one. In vitro assays demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's IC values indicate a promising profile for further development as an antimalarial drug .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes side effects associated with traditional chemotherapeutics. The IC values against various cancer cell lines are summarized in Table 1.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 12.0 |

| A549 | 8.5 |

| Normal Fibroblasts | >50 |

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of several sulfonamide derivatives, including 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against both Gram-positive and Gram-negative bacteria.

Study 2: Antiparasitic Activity

In another investigation by Lee et al. (2021), the compound was tested against Plasmodium falciparum in vitro. The results showed an IC of 4.5 µM, demonstrating its potential as a lead compound for antimalarial drug development.

Q & A

Q. What are understudied targets for this compound beyond kinase inhibition?

- Hypothesis-Driven Approaches :

- Epigenetic Modulators : Screen against HDACs or bromodomains (e.g., BRD4) using TR-FRET assays.

- Ion Channels : Patch-clamp electrophysiology to assess Kv1.3 or TRPV1 modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.